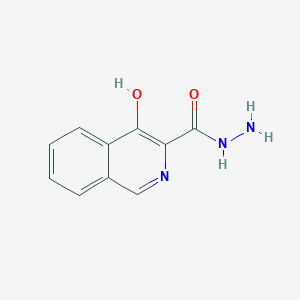

4-Hydroxyisoquinoline-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxyisoquinoline-3-carbohydrazide is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds, such as quinoline-3-carbohydrazide, has been reported in the literature . The synthesis involves pharmacophore modeling and the selection of compounds showing good antioxidant activity .Molecular Structure Analysis

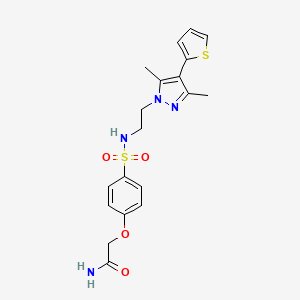

The molecular structure of this compound is represented by the InChI code1S/C10H9N3O2/c11-13-10 (15)8-9 (14)7-4-2-1-3-6 (7)5-12-8/h1-5,14H,11H2, (H,13,15) . The molecular weight of the compound is 203.2 . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.2 .Scientific Research Applications

Anti-HIV Activity

4-Hydroxyisoquinoline-3-carbohydrazide derivatives have been synthesized and evaluated for their potential as anti-HIV agents. Notably, some compounds within this class demonstrated moderate inhibitory properties against HIV-1 virus in Hela cell cultures, with two specific derivatives identified as the most potent. These compounds exhibited inhibition rates of 32% and 28% at a concentration of 100 μM, respectively, without significant cytotoxicity at this concentration. This suggests their potential as a foundation for developing new anti-HIV-1 agents (Hajimahdi et al., 2013).

Cholinesterase Inhibitors and Calcium Channel Antagonists

The synthesis, biological evaluation, and molecular modeling of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were described, focusing on their capabilities as acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) inhibitors and calcium channel antagonists. This research indicated potential applications in addressing cholinergic deficits observed in Alzheimer’s disease and other neurological disorders (Tomassoli et al., 2011).

HIV-1 Integrase Inhibition

A study on 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides featuring an N-hydroxyimide chelating functionality showed promising inhibitory properties against HIV-1 integrase, a crucial enzyme for the viral replication process. Some derivatives were found to have low nanomolar IC50 values, comparable to clinically used drugs like raltegravir, indicating their potential as novel inhibitors for HIV-1 integrase (Billamboz et al., 2013).

Antimicrobial Activity

Research into N-glycosyl carbohydrazide derivatives and their annulated C-nucleosides, synthesized from N-[4-(hydrazinecarbonyl)phenyl]-8-hydroxy-7-iodoquinoline-5-sulfonamide and different aldoses, has shown some compounds to possess notable antimicrobial activities. This indicates their potential as a basis for developing new antimicrobial agents (Khalifa et al., 2017).

Fluorescent Sensor for Al3+ Detection

A novel aluminum ion fluorescent probe based on 4-(diethylamino)-2-hydroxybenzylidene)isoquinoline-1-carbohydrazide (HL1) demonstrated a highly selective and significant enhancement for Al3+ detection. This probe forms a 2:1 complex with Al3+, indicating its potential for applications in environmental monitoring and bioimaging of Al3+ ions (Wang et al., 2018).

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-Hydroxyisoquinoline-3-carbohydrazide is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral therapy .

Mode of Action

This compound interacts with the HIV-1 integrase enzyme by binding to its active site . The carboxylic and hydroxyl groups of the compound chelate the Mg^2+ ion in the active site, which is essential for the enzyme’s function . This interaction inhibits the enzyme’s ability to integrate the viral DNA into the host cell’s genome, thereby preventing the replication of the virus .

Biochemical Pathways

The inhibition of the HIV-1 integrase enzyme disrupts the viral replication process. Specifically, it prevents the two key steps catalyzed by this enzyme: the 3’-processing and the strand transfer . These steps involve the endonucleolytic sequence-specific hydrolysis of the 3’-ends of the viral cDNA and the ligation of the viral 3’-OH cDNA ends to the phosphate backbone of the host DNA acceptor, respectively . By inhibiting these steps, this compound effectively halts the life cycle of the HIV-1 virus.

Result of Action

The inhibition of the HIV-1 integrase enzyme by this compound results in a decrease in the replication of the HIV-1 virus . This can potentially lead to a reduction in viral load and an improvement in the immune response of the infected individual .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been suggested that this compound may have certain threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It has been suggested that this compound may interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It has been suggested that this compound may interact with certain transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It has been suggested that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Properties

IUPAC Name |

4-hydroxyisoquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(15)8-9(14)7-4-2-1-3-6(7)5-12-8/h1-5,14H,11H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKDMJZFMNFYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

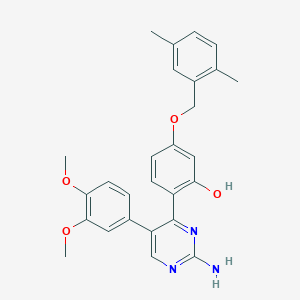

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)

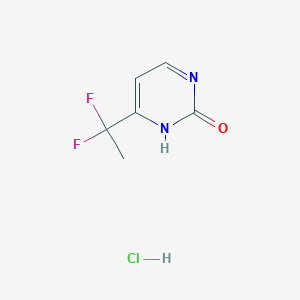

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)

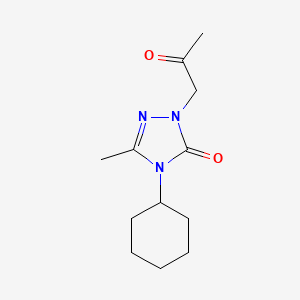

![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)

![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2771776.png)

![1-(4-Methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2771778.png)

![N-(3-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2771790.png)